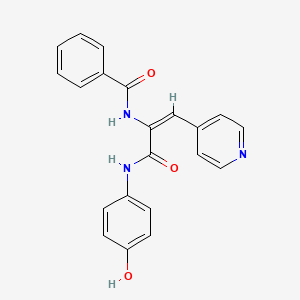
Casein kinase 1|A-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Casein kinase 1|A-IN-10 is a selective inhibitor of casein kinase 1 alpha, a member of the casein kinase 1 family of serine/threonine protein kinases. Casein kinase 1 alpha plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and circadian rhythm regulation. The inhibition of casein kinase 1 alpha by this compound has shown potential therapeutic applications in cancer treatment and other diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of casein kinase 1|A-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Casein kinase 1|A-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.
Aplicaciones Científicas De Investigación
Casein kinase 1|A-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of casein kinase 1 alpha in various chemical pathways.
Biology: Employed in research to understand the biological functions of casein kinase 1 alpha in cell cycle regulation, apoptosis, and circadian rhythm.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting casein kinase 1 alpha-mediated signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting casein kinase 1 alpha.
Mecanismo De Acción
Casein kinase 1|A-IN-10 exerts its effects by selectively inhibiting the activity of casein kinase 1 alpha. The inhibition occurs through the binding of this compound to the ATP-binding site of casein kinase 1 alpha, preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways, including the Wnt/β-catenin pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
- Casein kinase 1 delta inhibitors
- Casein kinase 1 epsilon inhibitors
- Casein kinase 2 inhibitors
Comparison: Casein kinase 1|A-IN-10 is unique in its selectivity for casein kinase 1 alpha, whereas other inhibitors may target different isoforms of the casein kinase family. This selectivity makes this compound a valuable tool for studying the specific functions of casein kinase 1 alpha and its role in various diseases. Additionally, the unique binding affinity and inhibitory potency of this compound distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C21H17N3O3 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-[(E)-3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17N3O3/c25-18-8-6-17(7-9-18)23-21(27)19(14-15-10-12-22-13-11-15)24-20(26)16-4-2-1-3-5-16/h1-14,25H,(H,23,27)(H,24,26)/b19-14+ |
Clave InChI |
RWNSARVYMMLJFT-XMHGGMMESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=NC=C2)/C(=O)NC3=CC=C(C=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=NC=C2)C(=O)NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B10813171.png)
![N-[(8-Hydroxyquinolin-7-YL)(4-methoxyphenyl)methyl]benzamide](/img/structure/B10813184.png)
![N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]benzamide](/img/structure/B10813191.png)
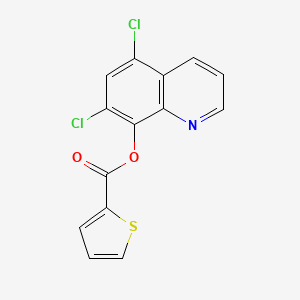
![N-[3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide](/img/structure/B10813202.png)
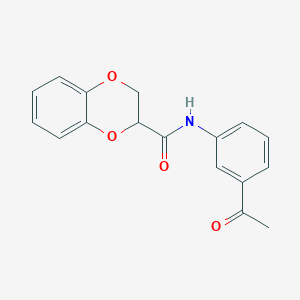
![2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10813223.png)
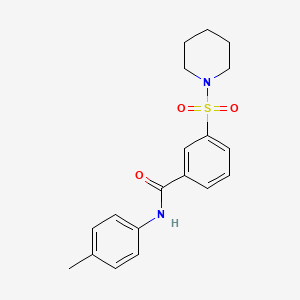
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B10813244.png)
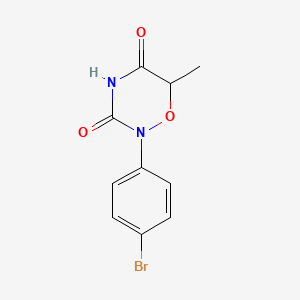
![3-[4-Methyl-3-(morpholine-4-sulfonyl)-benzoylamino]-benzoic acid](/img/structure/B10813255.png)
![2-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10813256.png)
![3-benzyl-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10813257.png)
![1-(2-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B10813262.png)
